
N2-Lauroyl-L-glutamine-d23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Lauroyl-L-glutamine-d23 is a deuterium-labeled derivative of N2-Lauroyl-L-glutamine. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies. The molecular formula of this compound is C17H9D23N2O4, and it has a molecular weight of 351.59 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Lauroyl-L-glutamine-d23 involves the incorporation of deuterium atoms into the N2-Lauroyl-L-glutamine molecule. This process typically requires the use of deuterated reagents and solvents. The general synthetic route includes the following steps:
Protection of Functional Groups: Protecting the amino and carboxyl groups of L-glutamine to prevent unwanted reactions.
Acylation: Reacting the protected L-glutamine with lauroyl chloride in the presence of a base to form N2-Lauroyl-L-glutamine.
Deuteration: Introducing deuterium atoms by using deuterated reagents such as deuterated water (D2O) or deuterated solvents.
Deprotection: Removing the protecting groups to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Scaling up the reaction conditions to produce larger quantities of the compound.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing and analysis.
Analyse Des Réactions Chimiques
Types of Reactions
N2-Lauroyl-L-glutamine-d23 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the lauroyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, bases such as triethylamine (TEA)
Major Products Formed
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of new acyl derivatives with different acyl groups.
Applications De Recherche Scientifique
N2-Lauroyl-L-glutamine-d23 has several scientific research applications, including:
Proteomics: Used as a biochemical tool in proteomics research to study protein interactions and functions.
Metabolic Studies: Employed in metabolic studies to trace metabolic pathways and understand the pharmacokinetics of drugs.
Biological Research: Utilized in biological research to investigate cellular processes and molecular mechanisms.
Industrial Applications: Applied in the development of novel protein refolding systems and as a solubilizing detergent in various industrial processes.
Mécanisme D'action
The mechanism of action of N2-Lauroyl-L-glutamine-d23 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for the tracing of the compound in metabolic studies, providing insights into its pharmacokinetics and metabolic profiles. The compound can affect various cellular processes, including protein folding, signal transduction, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N2-Lauroyl-L-glutamine: The non-deuterated version of N2-Lauroyl-L-glutamine-d23.
N2-Lauroyl-L-glutamic acid: A similar compound with a different amino acid backbone.
N2-Lauroyl-L-asparagine: Another similar compound with a different amino acid backbone.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracing in metabolic studies. This makes this compound a valuable tool in proteomics and metabolic research .
Propriétés
Formule moléculaire |
C17H32N2O4 |
|---|---|
Poids moléculaire |
351.59 g/mol |
Nom IUPAC |
(2S)-5-amino-5-oxo-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoylamino)pentanoic acid |
InChI |
InChI=1S/C17H32N2O4/c1-2-3-4-5-6-7-8-9-10-11-16(21)19-14(17(22)23)12-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21)(H,22,23)/t14-/m0/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |
Clé InChI |
USMCNVFGYLZLGM-HZQGCWOGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


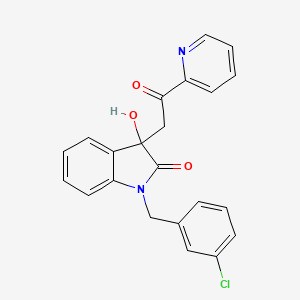

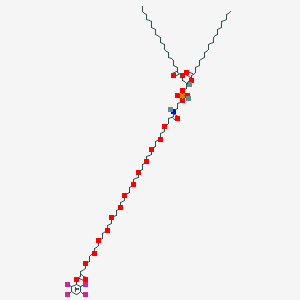

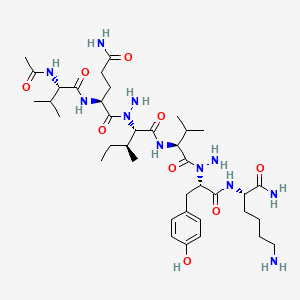
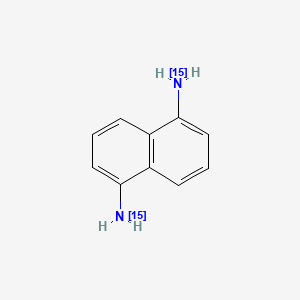
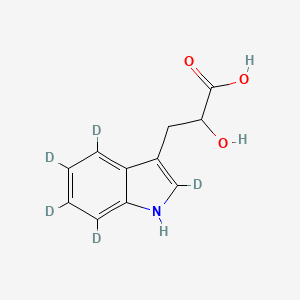
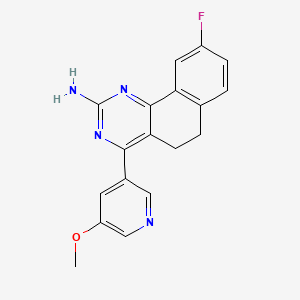
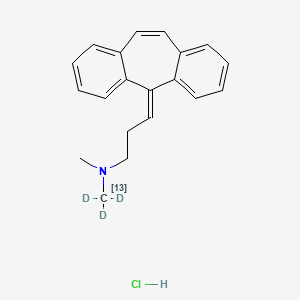
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
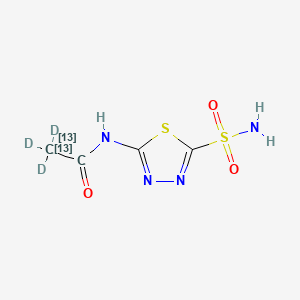

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)
![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)
